molecular formula C15H25NO5 B13901817 O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate

O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate

Cat. No.: B13901817
M. Wt: 299.36 g/mol
InChI Key: OQSAJJZJGXXGDD-NOOOWODRSA-N
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Description

O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[222]octane-2,3-dicarboxylate is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the bicyclic core, followed by the introduction of functional groups such as tert-butyl and ethyl esters. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate undergoes several types of chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the carbonyl group to a hydroxy group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate include:

  • O2-tert-butyl O3-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
  • tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H25NO5

Molecular Weight

299.36 g/mol

IUPAC Name

2-O-tert-butyl 3-O-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate

InChI

InChI=1S/C15H25NO5/c1-5-20-13(18)12-10-7-6-9(8-11(10)17)16(12)14(19)21-15(2,3)4/h9-12,17H,5-8H2,1-4H3/t9-,10+,11+,12-/m1/s1

InChI Key

OQSAJJZJGXXGDD-NOOOWODRSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@H]2CC[C@@H](N1C(=O)OC(C)(C)C)C[C@@H]2O

Canonical SMILES

CCOC(=O)C1C2CCC(N1C(=O)OC(C)(C)C)CC2O

Origin of Product

United States

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